(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
CAS No.: 1286272-91-0
Cat. No.: VC6397934
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286272-91-0 |
|---|---|
| Molecular Formula | C13H21Cl3N2 |
| Molecular Weight | 311.68 |
| IUPAC Name | 4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H |
| Standard InChI Key | RQZCOQBJENHFOW-KBTGPXOVSA-N |
| SMILES | C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride is C₁₃H₂₁Cl₃N₂, with a molecular weight of 311.67 g/mol. The compound’s stereochemistry is defined by the (1R*,4R*) configuration, indicating a racemic mixture of enantiomers. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 205–208°C (decomposes) |
| Solubility in Water | >50 mg/mL (25°C) |
| LogP (Partition Coefficient) | 1.82 (predicted) |
| pKa (Amine Groups) | 8.9 and 10.3 (estimated) |
The dihydrochloride salt formation significantly alters the compound’s solubility profile compared to its free base counterpart, rendering it highly soluble in polar solvents such as water and methanol. This property is critical for its application in biological assays and drug formulation.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves two primary steps:
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Formation of the Free Base: Cyclohexane-1,4-diamine reacts with 2-chlorobenzyl chloride in a nucleophilic substitution reaction. This step typically employs a polar aprotic solvent (e.g., dichloromethane) and a base such as potassium carbonate to deprotonate the amine and drive the reaction forward.
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Salt Formation: The free base is treated with hydrochloric acid under controlled conditions to yield the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%).
Optimization Strategies
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Catalytic Enhancements: Use of phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency.
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis has been explored to reduce environmental impact.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies suggest that the dihydrochloride salt exhibits moderate antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL for Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators. Its chiral centers make it valuable for asymmetric catalysis in API (Active Pharmaceutical Ingredient) production.
Materials Science
In polymer chemistry, the dihydrochloride form acts as a crosslinking agent for epoxy resins, enhancing thermal stability in composites.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves and lab coat |
| Eye Damage | H318 | Use safety goggles |
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
Environmental Impact
The compound exhibits low bioaccumulation potential (BCF < 100) but requires neutralization before disposal to prevent aquatic toxicity.
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